3-(4-Hydroxy-3-methoxyphenyl)propionic acid
Overview
Description
Synthesis Analysis
The synthesis of 3-(4-Hydroxy-3-methoxyphenyl)propionic acid and related compounds involves regiospecific reactions, where the correct identification of regioisomers can be challenging and often requires single-crystal X-ray analysis for unambiguous structure determination. For instance, the synthesis of related compounds like 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid showcases the complexity and specificity of the synthesis processes involved in obtaining such compounds (Kumarasinghe, Hruby, & Nichol, 2009).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by specific conformational arrangements and interactions. For example, the propionic acid groups in certain derivatives can form hydrogen-bonded dimers, typical of carboxylic acid groups in the solid state, highlighting the significance of hydrogen bonding in the structural stability of these molecules (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Reactions and Properties
Chemical reactions involving 3-(4-Hydroxy-3-methoxyphenyl)propionic acid often lead to the formation of various derivatives with different chemical and biological properties. The compound's susceptibility to reactions like acid-catalyzed ring closure or auto-oxidation underlines the reactive nature and versatility of this compound in chemical synthesis (Brown, Denman, & O'donnell, 1971).
Physical Properties Analysis
The physical properties of 3-(4-Hydroxy-3-methoxyphenyl)propionic acid derivatives, such as crystal structure, are often determined using techniques like X-ray crystallography. These studies provide insights into the compound's stability, conformational diversity, and the role of intermolecular interactions in determining its physical state (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Properties Analysis
The chemical properties of 3-(4-Hydroxy-3-methoxyphenyl)propionic acid, such as its reactivity towards hydrolysis, acylation, and other chemical transformations, are crucial for its application in synthesizing biologically active compounds. These properties are influenced by the compound's functional groups and the electronic effects imparted by substituents like hydroxy and methoxy groups (Arutyunyan, Papoyan, Akopyan, Paronikyan, Panosyan, & Gevorgyan, 2014).
Scientific Research Applications
Synthesis and Biological Activity
- 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA) is involved in the synthesis of various compounds with potential biological activities. For example, it can be transformed into propionamides, which have shown weak antibacterial activity (Arutyunyan et al., 2014).
Pharmacokinetics in Animal Models
- HMPA, derived from dietary polyphenols, exhibits notable pharmacokinetic profiles in Sprague-Dawley rats. It is rapidly metabolized and distributed in various organs, suggesting its broad biological relevance (Abe et al., 2023).
Metabolic and Gut Microbiota Effects
- Dietary intake of 4-Hydroxy-3-methoxycinnamic acid (HMCA), which is metabolized to HMPA by gut microbiota, has been found effective against diet-induced obesity and insulin resistance in mice. This indicates the metabolic benefits of HMPA, including modulation of gut microbes and hepatic lipid metabolism (Ohue‐Kitano et al., 2019).
Chemical Synthesis and Transformation
- HMPA has been studied in the context of chemical synthesis and transformation, contributing to the development of various organic compounds. Its role in chemical reactions and as a precursor to other chemicals is noteworthy (Brown et al., 1971).
Application in Material Science
- HMPA has been used as an organic modifier in layered double hydroxides, influencing the properties of bionanocomposites. Its incorporation affects the thermal and mechanical properties of these materials, demonstrating its utility in material science applications (Totaro et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2,4,6,11H,3,5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLQJTPHPSDZHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90150427 | |
Record name | Dihydroferulic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90150427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Hydroxy-3-methoxyphenyl)propionic acid | |
CAS RN |
1135-23-5 | |
Record name | Dihydroferulic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1135-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydroferulic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001135235 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydroferulic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90150427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-hydroxy-3-methoxyphenyl)propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.172 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIHYDROFERULIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O01RNC700M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Dihydroferulic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0062121 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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